2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile
Overview
Description
2-(4-Bromophenyl)-5,8-dioxaspiro[34]octane-2-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a dioxaspiro octane ring system
Scientific Research Applications
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile typically involves the annulation of the cyclopentane ring and the four-membered ring. One common approach is to start with readily available starting materials and employ conventional chemical transformations. For instance, the annulation strategy can involve the use of cyclopentane derivatives and appropriate reagents to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dehalogenated compounds, and substitution reactions may result in the formation of new functionalized derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group may interact with biological receptors or enzymes, leading to various biological effects. The spirocyclic structure can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but contains a nitrogen atom in place of the oxygen atoms in 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile.
Spirocyclic Oxindoles: These compounds also feature a spirocyclic core and are known for their applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the bromophenyl group and the specific arrangement of the dioxaspiro octane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-11-3-1-10(2-4-11)12(9-15)7-13(8-12)16-5-6-17-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNZAQZGHJQDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)(C#N)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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